molecular formula C16H22BrNO3Si B8152130 Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate

Cat. No.: B8152130
M. Wt: 384.34 g/mol
InChI Key: AUAQLYNHRHRKNV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate typically involves multiple steps. One common method includes the bromination of an indole derivative followed by the introduction of the trimethylsilyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the bromination step might use N-bromosuccinimide (NBS) in the presence of a radical initiator, while the silylation step could involve the use of trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for larger volumes. This could involve continuous flow reactors to maintain consistent reaction conditions and improve safety. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura couplings.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted indoles, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it might interact with enzymes or receptors, altering their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-1H-indole-3-carboxylate: Lacks the trimethylsilyl group, which can affect its reactivity and solubility.

    Methyl 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate: Similar structure but without the bromine atom, leading to different reactivity.

Uniqueness

The presence of both the bromine atom and the trimethylsilyl group in Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate makes it unique. The bromine atom allows for further functionalization through substitution reactions, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity.

Biological Activity

Methyl 5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indole-3-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological properties, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2161358-14-9
  • Molecular Formula : C16H22BrNO3Si
  • Molecular Weight : 384.3403 g/mol
  • SMILES Notation : COC(=O)c1cn(c2c1cc(Br)cc2)COCCSi(C)C

Synthesis

The synthesis of this compound typically involves the bromination of indole derivatives followed by the introduction of the trimethylsilyl ether group. The synthesis process has been optimized to enhance yield and purity, making it suitable for further biological testing.

Antitumor Activity

Recent studies have indicated that derivatives of indole compounds, including this compound, exhibit significant antitumor properties. For instance:

  • Mechanism of Action : The compound is believed to inhibit key enzymes involved in tumor growth and proliferation, particularly those associated with cell cycle regulation.
  • Case Study : In a mouse model study, compounds with similar structures demonstrated effective inhibition of tumor growth in colon cancer models, suggesting potential applicability in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer progression:

CompoundTarget KinaseIC50 Value (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases (Pim-1, Pim-2, Pim-3)0.4 - 1.1
Compound 109EGFR T790M5.3

These findings indicate that this compound may possess similar inhibitory effects against these targets.

Selectivity and Potency

The selectivity of this compound for tumor cells versus normal cells is critical for its therapeutic potential. Preliminary data suggest that it exhibits a favorable selectivity profile, with lower toxicity to normal cells compared to cancerous cells .

Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

  • Antiproliferative Effects : In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines.
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the indole ring can enhance potency and selectivity against specific cancer types .
  • Clinical Implications : The potential for this compound to be developed into a clinical candidate is supported by its robust biological activity and favorable safety profile observed in preclinical studies.

Properties

IUPAC Name

methyl 5-bromo-1-(2-trimethylsilylethoxymethyl)indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3Si/c1-20-16(19)14-10-18(11-21-7-8-22(2,3)4)15-6-5-12(17)9-13(14)15/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAQLYNHRHRKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C2=C1C=C(C=C2)Br)COCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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